Nepicastat
Description
Historical Context of Dopamine (B1211576) Beta-Hydroxylase (DBH) Inhibition Research
The study of dopamine beta-hydroxylase (DBH) inhibition has a rich history, driven by the enzyme's central role in the catecholamine synthesis pathway. DBH catalyzes the final step in norepinephrine (B1679862) (NE) biosynthesis, converting dopamine (DA) to NE. patsnap.comwikipedia.org Early research into DBH inhibitors aimed to understand the physiological implications of altering NE levels, particularly in conditions related to sympathetic nervous system activity. sci-hub.seacpjournals.org
Initial generations of DBH inhibitors, such as copper chelators like fusaric acid, demonstrated non-specific activity due to their ability to remove copper ions from various metalloenzymes, not just DBH. sci-hub.senih.gov This lack of specificity limited their therapeutic applicability and spurred the development of more targeted compounds. sci-hub.se The recognition of DBH as a potential drug target for conditions like hypertension and heart failure, where excessive sympathetic activity is detrimental, further propelled research into more selective inhibitors. patsnap.comsci-hub.se
Evolution of Nepicastat as a Research Compound
This compound, also known as SYN-117 or RS-25560-197, emerged as a significant advancement in DBH inhibition research. wikipedia.orgmdpi.commedchemexpress.com Unlike earlier, less specific inhibitors, this compound is characterized by its high potency and selectivity for DBH over other enzymes. mdpi.commedchemexpress.com It functions as a direct, competitive inhibitor of DBH and does not chelate copper, addressing a major drawback of previous compounds like disulfiram (B1670777). nih.govnih.gov
Research findings highlight this compound's effectiveness in inhibiting both bovine and human DBH, with reported IC50 values of 8.5 nM and 9 nM, respectively. medchemexpress.com Furthermore, this compound has been shown to cross the blood-brain barrier, enabling its investigation into central nervous system-related conditions. medchemexpress.comnih.gov This ability to modulate catecholamine levels in both peripheral and central tissues in animal models, such as rats and dogs, underscores its utility as a research compound. wikipedia.org
Current Status and Research Significance of this compound
As of recent academic investigations, this compound continues to be a compound of significant research interest, despite its development being discontinued (B1498344) for most clinical indications as of October 2024. wikipedia.org Its primary significance lies in its utility as a research tool to understand the role of DBH inhibition in various physiological and pathological states. patsnap.com
Current academic research on this compound explores its potential in several areas:
Neuroscience Research: this compound is invaluable for selectively altering neurotransmitter levels, providing insights into neural circuit functioning and the pathophysiology of various disorders. patsnap.com Studies indicate that this compound effectively reduces norepinephrine and increases dopamine levels in both peripheral and central tissues. wikipedia.orgmedchemexpress.comnih.govnih.gov
Post-Traumatic Stress Disorder (PTSD): Research in animal models suggests that this compound can decrease the persistence of traumatic memories and anxiety-like behavior in PTSD mice models. nih.govresearchgate.netfrontiersin.org This effect is associated with reduced norepinephrine and adrenaline and increased dopamine in the adrenal gland, and modulation of gene expression (e.g., Npas4 and Bdnf) in the hippocampus. researchgate.netfrontiersin.org
Substance Abuse Research: this compound has been investigated for its potential to attenuate aspects of cocaine-seeking behavior and opioid use. nih.govmdpi.comnih.govnih.gov It has been shown to prevent cocaine-primed reinstatement of cocaine seeking in rats and can enhance the discriminative stimulus effects of cocaine, potentially due to facilitated increases in dopamine release from noradrenergic terminals. nih.govnih.govunica.it
Cardiovascular Research: Early studies explored this compound's effects on congestive heart failure and hypertension, showing its ability to prevent progressive left ventricular dysfunction and remodeling in heart failure models and decrease blood pressure in hypertensive rats. wikipedia.orgbiorxiv.orgahajournals.org It achieves this by reducing norepinephrine and increasing dopamine levels, leading to vasodilation and beneficial effects on renal function. ahajournals.orgresearchgate.net
Other Potential Applications: Emerging research also suggests this compound's interaction with targets beyond DBH, such as acetylcholinesterase inhibition, and its potential for antimicrobial potency, although these effects may be weak. mdpi.comresearchgate.net It has also been explored for its effects on palatable food seeking, such as chocolate self-administration. cambridge.org
The compound's high oral absorption and distribution, along with its ability to inhibit adrenal gland DBH activity, make it a reliable tool for researchers investigating the sympathetic nervous system and catecholamine balance. nih.govfrontiersin.org
Table 1: Research Findings on this compound's Effects on Neurotransmitter Levels
| Target Species | Tissue/Fluid Sampled | This compound Dose/Route | Observed Effect on Norepinephrine (NE) | Observed Effect on Dopamine (DA) | Source |
| Rats & Dogs | Peripheral & Central Tissues | Not specified | Effectively reduced NE | Not specified | wikipedia.org |
| Rats | Artery, Left Ventricle | 3-100 mg/kg; p.o. | Dose-dependent decrease in NE content | Increase in DA content | medchemexpress.com |
| Rats | Brain (NE levels) | 50 mg/kg | Reduced by ~40% | Not specified | nih.gov |
| Hypertensive Rats | Tissues & Plasma | Not specified | Decreased NE | Increased DA | |
| Dogs with HF | Left Ventricle (LV) | Concentration-dependent | Dose-dependent decrease in NE | Increase in DA | ahajournals.org |
| PTSD Mice Model | Adrenal Gland, Liver, Plasma, Heart | 30 mg/kg | Reduced NA and AD | Increased DA (adrenal gland) | nih.govfrontiersin.org |
| Rats (mPFC) | Extracellular DA | Alone & with cocaine | Not specified | Increased (alone & potentiated with cocaine) | unica.it |
Table 2: this compound's Inhibitory Potency on Dopamine Beta-Hydroxylase (DBH)
| Enzyme Source | IC50 Value (nM) | Selectivity | Source |
| Bovine DBH | 8.5 | Selective over 12 other enzymes | medchemexpress.com |
| Human DBH | 9 | Selective over 12 other enzymes | medchemexpress.com |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-(aminomethyl)-3-[(2S)-5,7-difluoro-1,2,3,4-tetrahydronaphthalen-2-yl]-1H-imidazole-2-thione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15F2N3S/c15-9-3-8-4-10(1-2-12(8)13(16)5-9)19-11(6-17)7-18-14(19)20/h3,5,7,10H,1-2,4,6,17H2,(H,18,20)/t10-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZZVIKDAOTXDEB-JTQLQIEISA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(CC1N3C(=CNC3=S)CN)C=C(C=C2F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC2=C(C[C@H]1N3C(=CNC3=S)CN)C=C(C=C2F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15F2N3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80169740 | |
| Record name | Nepicastat | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80169740 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
295.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
173997-05-2 | |
| Record name | Nepicastat | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=173997-05-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Nepicastat [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0173997052 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Nepicastat | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB12979 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Nepicastat | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80169740 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | NEPICASTAT | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VPG12K4540 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Pharmacological Mechanisms and Molecular Targets of Nepicastat
Dopamine (B1211576) Beta-Hydroxylase (DBH) Inhibition
Dopamine beta-hydroxylase (DBH) is an enzyme responsible for the conversion of dopamine to norepinephrine (B1679862) within sympathetic nerve vesicles ahajournals.orgontosight.ai. Nepicastat's interaction with this enzyme forms the cornerstone of its therapeutic potential.
This compound (also known as SYN117 or RS-25560-197) is recognized as a novel, highly potent, and selective inhibitor of dopamine beta-hydroxylase ahajournals.orgebi.ac.ukwikipedia.orgnih.govnih.govmedchemexpress.com. Studies have demonstrated its concentration-dependent inhibition of both bovine and human DBH, with reported IC50 values of approximately 8.5 nM and 9.0 nM, respectively ebi.ac.uknih.govmedchemexpress.com. This potency is significantly higher than that of other DBH inhibitors like disulfiram (B1670777) (IC50 ≈ 1000 nM) nih.gov. Furthermore, this compound exhibits negligible affinity (>10 µM) for a wide range of other enzymes and neurotransmitter receptors, underscoring its high selectivity for DBH ebi.ac.uknih.gov. The R-enantiomer (RS-25560-198) was found to be approximately 2-3 fold less potent than this compound nih.gov.
The fundamental mechanism of action of this compound involves blocking the enzymatic conversion of dopamine (DA) to norepinephrine (NE) ahajournals.orgontosight.aiebi.ac.ukwikipedia.orgfrontiersin.orgresearchgate.netmdpi.com. DBH catalyzes this critical step in the catecholamine synthesis pathway. By inhibiting DBH, this compound effectively reduces the production of norepinephrine and, consequently, adrenaline (epinephrine), while simultaneously leading to an accumulation of dopamine ahajournals.orgebi.ac.ukwikipedia.orgnih.govfrontiersin.orgresearchgate.netmdpi.com. This blockade of norepinephrine biosynthesis results in a gradual modulation of the sympathetic nervous system ebi.ac.uknih.gov.
This compound's inhibition of DBH leads to a notable modulation of catecholamine levels in various central and peripheral tissues. This effect has been observed in multiple animal models, including rats, dogs, and mice ebi.ac.ukwikipedia.orgnih.govfrontiersin.orgnih.govup.pt.
This compound consistently produces dose-dependent decreases in norepinephrine (NA/NE) content across a range of tissues. In studies involving spontaneously hypertensive rats (SHRs) and beagle dogs, this compound administration led to significant reductions in norepinephrine levels in the artery (mesenteric or renal), left ventricle, and cerebral cortex ebi.ac.uknih.gov. For instance, at the highest doses studied, norepinephrine decreases were observed as follows:
Table 1: Norepinephrine Reduction in Tissues by this compound
| Species | Tissue | Maximum Norepinephrine Reduction (%) | Source |
| SHRs | Artery | 47 | nih.gov |
| SHRs | Left Ventricle | 35 | nih.gov |
| SHRs | Cerebral Cortex | 42 | nih.gov |
| Dogs | Artery | 88 | nih.gov |
| Dogs | Left Ventricle | 91 | nih.gov |
| Dogs | Cerebral Cortex | 96 | nih.gov |
In mice, this compound treatment has been shown to reduce norepinephrine levels in the adrenal gland, liver, plasma, and heart frontiersin.org. Specifically, in a PTSD mice model, norepinephrine and adrenaline in the adrenal gland were significantly decreased after seven days of treatment nih.gov. This compound also reduced norepinephrine levels in the prefrontal cortex of mice frontiersin.orgnih.gov. In beagle dogs, a 15-day administration of this compound resulted in a peak reduction of plasma norepinephrine by 52% ebi.ac.uknih.gov.
Concomitant with the reduction in norepinephrine, this compound leads to an elevation of dopamine levels. This increase in dopamine occurs because its conversion to norepinephrine is inhibited ahajournals.orgebi.ac.ukwikipedia.orgnih.govnih.govmedchemexpress.comfrontiersin.orgresearchgate.netnih.govnih.govbiorxiv.orgnih.govresearchgate.netresearchgate.net. In the same studies mentioned above, dose-dependent increases in dopamine content were observed in the artery, left ventricle, and cerebral cortex of SHRs and dogs nih.gov.
For example, in beagle dogs, a 15-day administration of this compound produced a remarkable peak increase of plasma dopamine by 646% ebi.ac.uknih.gov. In mice, dopamine levels in the adrenal gland were significantly increased after this compound treatment nih.gov. Furthermore, this compound increased dopamine release in the medial prefrontal cortex of rats ebi.ac.uknih.govnih.govnih.govresearchgate.net.
The reciprocal changes in dopamine and norepinephrine levels due to DBH inhibition by this compound result in a significant increase in the dopamine/norepinephrine ratio ahajournals.orgebi.ac.uknih.govnih.govmedchemexpress.comresearchgate.netup.ptresearchgate.net. This modulation of the catecholamine balance is a key outcome of this compound's pharmacological action. Studies in dogs and rats have consistently demonstrated this increase in the dopamine-to-norepinephrine ratio in various tissues, including the left ventricle, kidney, and adrenal gland ahajournals.orgnih.govresearchgate.net. In beagle dogs, this compound administration for 15 days led to a significant increase in the plasma dopamine/norepinephrine ratio ebi.ac.uknih.gov.
Table 2: Example of Catecholamine Modulation by this compound in Rat Left Ventricle (4 hours post-administration of 30 mg/kg)
| Catecholamine | Control (nmol/g) | This compound-Treated (nmol/g) | Change | Source |
| Norepinephrine | 5.3 ± 0.3 | 4.0 ± 0.2 | ↓ | researchgate.net |
| Dopamine | 0.21 ± 0.05 | 0.58 ± 0.02 | ↑ | researchgate.net |
Dopamine Elevation
Impact on Sympathetic Nervous System Activity
The inhibition of DBH by this compound leads to a gradual modulation, or slowdown, of the sympathetic nervous system wikipedia.orgmedrxiv.org. This characteristic suggests its potential utility in pathological conditions characterized by sympathetic hyperactivity, such as post-traumatic stress disorder (PTSD) wikipedia.orgguidetopharmacology.org. Research in animal models, including rats and dogs, has shown that this compound produces a dose-dependent reduction in norepinephrine content in both peripheral and central tissues wikipedia.orgmedrxiv.org. For instance, administration of this compound to spontaneously hypertensive rats (SHRs) and beagle dogs resulted in significant decreases in tissue norepinephrine and increases in dopamine content across various organs, including the mesenteric or renal artery, left ventricle, and cerebral cortex medrxiv.org. In PTSD mouse models, this compound treatment has been observed to decrease norepinephrine (NA) and adrenaline (AD) levels in the adrenal gland, and NA in the liver, plasma, and heart, while increasing dopamine levels in the adrenal gland wikipedia.org. Furthermore, this compound has been shown to reduce mortality and disease severity in mouse models of Clostridioides difficile infection (CDI) by inhibiting norepinephrine synthesis, indicating a broader impact on sympathetic nervous system-driven hyperinflammatory responses uni-freiburg.de.
Interactions Beyond DBH
Beyond its well-established role as a DBH inhibitor, this compound exhibits a range of other biological effects, indicating its multifaceted interactions within biological systems fishersci.noresearchgate.netmims.com.
Acetylcholinesterase Inhibition
This compound has been found to interact with acetylcholinesterase (AChE) through the inhibition of its activity fishersci.nowikipedia.orgresearchgate.netmims.comfishersci.ca. This inhibition is dose-dependent, with studies showing that this compound can inhibit AChE activity. For example, at a concentration of 0.01 mg/mL, this compound led to an AChE inhibition of 21.711%, with activity dropping from 100% to 78.289 ± 0.090% fishersci.nowikipedia.org. Increasing the concentration up to 1 mg/mL improved its inhibitory activity, resulting in 28.343% enzyme inhibition, where AChE activity dropped to 71.657 ± 0.072% fishersci.nowikipedia.org. However, no significant differences in AChE inhibition were noted between concentrations of 0.1 mg/mL and 0.5 mg/mL fishersci.nowikipedia.org.
Table 2: this compound's Acetylcholinesterase (AChE) Inhibitory Activity
| This compound Concentration (mg/mL) | Percentage of AChE Inhibition (%) |
| 0.01 | 21.711 |
| 0.1 | No significant difference from 0.5 mg/mL |
| 0.5 | No significant difference from 0.1 mg/mL |
| 1 | 28.343 |
Antimicrobial Activity
This compound has also demonstrated antimicrobial potency against certain bacterial strains fishersci.nowikipedia.orgresearchgate.netmims.comfishersci.ca. While exhibiting this activity, its effect was generally weak when compared to reference antimicrobial drugs such as ciprofloxacin (B1669076) researchgate.net. Specifically, Staphylococcus aureus showed sensitivity to this compound at concentrations as low as 64 µg/mL, although this activity was considerably lower than that of ciprofloxacin researchgate.net. In contrast, other bacteria, particularly multidrug-resistant Pseudomonas aeruginosa, did not prove to be a target for this compound researchgate.net.
Table 3: Minimal Inhibitory Concentration (MIC) of this compound Against Selected Bacterial Strains
| Bacterial Strain | This compound MIC (µg/mL) | Reference Drug (Ciprofloxacin) MIC (µg/mL) |
| Staphylococcus aureus | 64 | 0.125 |
| Pseudomonas aeruginosa | Not a target | 1.0 |
Lack of Interaction with Monoamine Oxidase (MAO) Isozymes
In addition to its primary target, DBH, and its observed interaction with acetylcholinesterase, this compound has been evaluated for its selectivity against other enzymes and receptors. Studies have indicated that this compound has negligible affinity (greater than 10 µM) for twelve other enzymes and thirteen neurotransmitter receptors medrxiv.org. This broad selectivity profile suggests a lack of significant interaction with monoamine oxidase (MAO) isozymes, which are responsible for the degradation of monoamine neurotransmitters like dopamine and norepinephrine.
Absence of Effect on Cocaine Metabolism
Preliminary research findings indicate that this compound does not significantly affect cocaine metabolism in humans. It has been reported that this compound did not alter the kinetics, metabolism, or clearance of cocaine or its metabolites. This is a notable distinction from other compounds, such as disulfiram, which can inhibit plasma esterases and consequently slow the elimination of cocaine, potentially leading to elevated peak plasma cocaine levels. Despite its lack of direct impact on cocaine metabolism, this compound has been shown to reduce cocaine-seeking behavior in animal models and attenuate some cocaine-induced positive subjective effects in human studies fishersci.nociteab.commedchemexpress.com.
Preclinical Research Findings and Disease Models
Neuropsychiatric Disorders
Post-Traumatic Stress Disorder (PTSD) Models
Post-traumatic stress disorder is characterized by symptoms including persistent traumatic memories and anxiety-like behaviors, often linked to increased noradrenaline and adrenaline levels nih.govresearchgate.netnih.gov. Nepicastat's ability to modulate catecholamine levels has been investigated for its potential to mitigate these symptoms in animal models.
In animal models of PTSD, treatment with this compound has demonstrated a reduction in the persistence of contextual traumatic memories nih.govresearchgate.netnih.govfrontiersin.org. Studies using PTSD-induced mice showed a decrease in freezing behavior, a common indicator of fear memory, in animals treated with this compound compared to vehicle-treated controls nih.govresearchgate.netfrontiersin.org. This suggests that this compound may interfere with the formation, consolidation, retrieval, or expression of traumatic memories nih.govresearchgate.netnih.gov.
| Group (PTSD Model) | Outcome Measured | Observation |
| This compound-treated | Freezing behavior | Decreased |
| Vehicle-treated | Freezing behavior | Maintained |
This compound treatment has also been shown to attenuate anxiety-like behavior in PTSD animal models nih.govresearchgate.netfrontiersin.org. Mice in PTSD groups treated with this compound exhibited an increase in the time spent and entries into the open arms of an elevated plus maze test, indicating reduced anxiety nih.govresearchgate.netfrontiersin.org. This effect is consistent with a decrease in anxiety-like behavior in these models nih.govresearchgate.netfrontiersin.org.
| Group (PTSD Model) | Outcome Measured | Observation |
| This compound-treated | Time in open arms | Increased |
| This compound-treated | Entries in open arms | Increased |
| Vehicle-treated | Time in open arms | No significant change |
| Vehicle-treated | Entries in open arms | No significant change |
Research indicates that this compound treatment leads to an increase in the messenger RNA (mRNA) expression of Npas4 and Bdnf in the hippocampus of PTSD mouse models nih.govebi.ac.ukresearchgate.netnih.govfrontiersin.org. This upregulation of Npas4 and Bdnf mRNA expression in the hippocampus is hypothesized to contribute to neuronal regulation and the attenuation of traumatic contextual memories, potentially by promoting the development of weaker traumatic contextual memories nih.govebi.ac.ukresearchgate.netnih.govfrontiersin.org.
| Gene | Location | Effect of this compound Treatment |
| Npas4 | Hippocampus | Increased mRNA expression |
| Bdnf | Hippocampus | Increased mRNA expression |
Attenuation of Anxiety-Like Behavior
Substance Use Disorders
This compound has also been investigated for its potential in addressing substance use disorders, particularly cocaine dependence.
In preclinical models of cocaine dependence, this compound has demonstrated the ability to attenuate various aspects of cocaine-seeking behavior ebi.ac.ukemory.edunih.gov. It has been shown to reduce the reinforcing properties of cocaine under stringent schedules and to attenuate relapse-like behavior triggered by cocaine itself, drug-associated cues, and physiological or pharmacological stressors ebi.ac.ukemory.edunih.gov. Specifically, this compound significantly lowered the breakpoint for cocaine, indicating a reduced willingness of animals to work for the drug, without affecting their motivation for natural rewards like food or sucrose (B13894) ebi.ac.ukemory.edunih.gov. Furthermore, this compound has been observed to suppress the reinstatement of cocaine seeking induced by cues, footshocks, and yohimbine (B192690) ebi.ac.ukemory.edunih.gov.
| Behavioral Aspect | Effect of this compound Treatment |
| Breakpoint for cocaine | Significantly lowered |
| Cue-induced reinstatement | Attenuated |
| Footshock-induced reinstatement | Attenuated |
| Yohimbine-induced reinstatement | Attenuated |
| Reinforcing properties of natural rewards (e.g., food, sucrose) | Not affected |
Modulation of Cocaine-Induced Dopamine (B1211576) Release in Prefrontal Cortex
Alcohol-Related Behaviors
This compound has also demonstrated promising "anti-alcohol" properties in preclinical models. In Sardinian alcohol-preferring (sP) rats, a line selectively bred for excessive alcohol consumption, repeated treatment with this compound (25, 50, and 100 mg/kg, once daily for 10 consecutive days) produced a stable and dose-related reduction in daily alcohol intake in a homecage 2-bottle choice regimen. oup.comnih.gov Acute treatment with this compound (25, 50, and 100 mg/kg) completely suppressed the "alcohol deprivation effect," which models alcohol relapse episodes. oup.comnih.gov Furthermore, acute this compound dose-dependently and selectively reduced oral alcohol self-administration in sP rats trained to lever-respond for alcohol on a fixed ratio 4 (FR4) schedule of reinforcement. oup.comnih.gov Importantly, this compound did not alter alcohol-induced hypolocomotion, an index of alcohol intoxication, suggesting its effects are specific to alcohol-seeking and consumption rather than general motor impairment or sedation. oup.comnih.gov These findings suggest the involvement of noradrenaline neurotransmission in the neural substrate controlling alcohol-related behaviors. oup.com
| Alcohol-Related Behavior | This compound Effect | Reference |
|---|---|---|
| Daily Alcohol Intake (2-bottle choice) | Stable and dose-related reduction | oup.comnih.gov |
| Alcohol Deprivation Effect (relapse model) | Completely suppressed | oup.comnih.gov |
| Oral Alcohol Self-Administration (FR4) | Dose-dependently and selectively reduced | oup.comnih.gov |
| Alcohol-induced Hypolocomotion | No alteration | oup.comnih.gov |
Suppression of Alcohol Deprivation Effect
Pain Management and Opioid Interaction
Co-administration with Morphine for Analgesic Enhancement
Studies have demonstrated that this compound, when co-administered with morphine (MRF), can significantly enhance and prolong morphine-induced analgesia in preclinical models. While this compound alone did not exhibit significant antinociceptive activity, its simultaneous administration with morphine for 17 consecutive days in rats resulted in a dose- and time-dependent potentiation of morphine's analgesic effect guidetopharmacology.org.
Interestingly, the analgesic enhancement observed with co-administration appeared to be non-dose-dependent at higher this compound concentrations. For instance, a lower dose of this compound (6.25 mg/kg) combined with morphine yielded a stronger antinociceptive effect, reaching a maximum possible effect (%MPE) of 21.138 ± 2.480 on day 10. In contrast, a higher dose of this compound (12.5 mg/kg) with morphine resulted in a %MPE of 11.888% ± 0.739% on day 6 guidetopharmacology.org. This phenomenon may be attributed to a ceiling effect of this compound or potential overactivation of the dopamine system at higher combined doses, which could trigger negative feedback mechanisms or dopamine receptor desensitization guidetopharmacology.org.
Table 1: Analgesic Effect (%MPE) of this compound Co-administered with Morphine in Rats
| This compound Dose (mg/kg) | Morphine Dose (mg/kg) | Day of Measurement | %MPE (Mean ± S.E.M.) |
| 6.25 | 10 | 10 | 21.138 ± 2.480 |
| 12.5 | 10 | 6 | 11.888 ± 0.739 |
Attenuation of Morphine Tolerance
Beyond analgesic enhancement, this compound has also shown a positive impact on the development of morphine tolerance. Repeated simultaneous administration of this compound and morphine over 17 consecutive days in rats was associated with a concomitant positive effect on morphine tolerance, indicating an attenuation of its development guidetopharmacology.org. This suggests that this compound may help mitigate the progressive reduction in morphine's effectiveness that typically occurs with chronic use.
Cardiovascular Disorders
This compound's sympatho-modulatory properties, stemming from its DBH inhibitory action, have been investigated in various cardiovascular disease models.
Congestive Heart Failure Models
In preclinical models of congestive heart failure (CHF), this compound has demonstrated beneficial effects. As a DBH inhibitor, it modulates catecholamine levels by reducing norepinephrine (B1679862) and increasing dopamine in cardiovascular tissues and plasma fishersci.cawikipedia.orgmims.com. In a canine model of heart failure, this compound was observed to normalize transmyocardial norepinephrine balance, which contributed to retarding the process of ventricular dilation and preventing the progressive worsening of cardiac function fishersci.cawikipedia.org. This suggests that this compound can prevent progressive left ventricular dysfunction in in vivo heart failure models wikipedia.org. These findings collectively indicate that this compound may be valuable in managing cardiovascular disorders characterized by overactivation of the sympathetic nervous system, such as CHF fishersci.camims.com.
Hypertension Models
This compound's effects on blood pressure and cardiac morphology have been evaluated in hypertension models, particularly in spontaneously hypertensive rats (SHRs).
Studies in SHRs have consistently shown that both acute (7 days) and chronic (14 days) administration of this compound leads to a decrease in systolic blood pressure. The observed reduction in blood pressure was comparable to that achieved with Enalapril (B1671234), a conventional antihypertensive drug, in these rat models. In conscious, unrestrained, telemetry-implanted SHRs, this compound administered at 30 and 100 mg/kg/day for 30 days produced dose-dependent decreases in mean arterial blood pressure, with peak reductions of 20 and 42 mm Hg, respectively, without inducing reflex tachycardia mims.com. Furthermore, long-term concurrent administration of this compound (30 mg/kg/day) and a subthreshold dose of Enalapril (1 mg/kg/day) resulted in greater antihypertensive effects than this compound alone mims.com.
Table 2: Systolic Blood Pressure Reduction in Spontaneously Hypertensive Rats (SHR)
| Treatment Group | Duration of Administration | Effect on Systolic Blood Pressure | Comparison to Enalapril |
| This compound | Acute (7 days) | Decreased | Comparable |
| This compound | Chronic (14 days) | Decreased | Comparable |
| This compound (30 mg/kg/day) | 30 days | Peak decrease: 20 mm Hg | - |
| This compound (100 mg/kg/day) | 30 days | Peak decrease: 42 mm Hg | - |
| This compound + Enalapril | Long-term | Greater decrease | - |
Beyond blood pressure reduction, this compound has also demonstrated a positive impact on cardiac morphology in hypertensive models. In SHR rats, both acute (7 days) and chronic (14 days) administration of this compound led to a decrease in intraventricular septal thickness when compared to vehicle-treated groups. This finding is significant as increased intraventricular septal thickness is an echocardiographic parameter indicative of left ventricular hypertrophy, a common consequence of hypertension. The reduction in this parameter suggests that this compound may help mitigate adverse cardiac remodeling associated with chronic hypertension.
Clinical Research and Translational Studies of Nepicastat
Translational Challenges and Considerations
The journey of Nepicastat from preclinical studies to human therapeutic applications has involved navigating several translational challenges, particularly concerning its pharmacokinetics and the historical context of DBH inhibitor development.
Brain Distribution and Pharmacodynamics in Humans
This compound is characterized as a centrally active DBH inhibitor, demonstrating its ability to cross the blood-brain barrier nih.gov. Preclinical investigations in rats and dogs have shown that this compound effectively reduces norepinephrine (B1679862) (NE) levels in both peripheral and central tissues in a dose-dependent manner wikipedia.orgmims.comnih.gov. Furthermore, studies in mice have indicated that this compound upregulates the transcription of Npas4 and Bdnf genes in the hippocampus, which may contribute to neuronal regulation and the attenuation of traumatic contextual memories wikipedia.org.
A microdialysis study conducted in rats provided insights into this compound's differential effects on catecholamine release within the corticostriatal circuit. This research revealed that this compound reduces NE release in both the medial prefrontal cortex (mPFC) and the nucleus accumbens (NAc), while simultaneously increasing dopamine (B1211576) (DA) release specifically in the mPFC, but not in the NAc nih.gov. This modulation of catecholamine levels underscores its potential therapeutic mechanisms.
In human studies, this compound has demonstrated high oral absorption and distribution, with its unbound plasma drug concentration being consistent with pharmacological activity mims.com. A human laboratory study involving a cocaine-dependent cohort found this compound to be safe and tolerable. In this study, this compound attenuated some positive subjective drug effects and exhibited minimal impact on the cardiovascular and pharmacokinetic parameters associated with cocaine administration nih.govnih.gov. In vitro permeability studies using Caco-2 and MDCK-II cells have also highlighted this compound's higher apparent permeability compared to Etamicastat (B1249725), another DBH inhibitor nih.govuni.lu.
Relevance of Preclinical Dosing to Human Therapeutic Doses
Translating effective preclinical doses of this compound to human therapeutic doses requires careful consideration of species-specific metabolic rates and pharmacological responses. Preclinical studies in dogs and rats have shown that this compound produces a dose-dependent reduction in norepinephrine in both peripheral and central tissues mims.comnih.gov. For instance, oral doses of 0.5 or 2.0 mg/kg/day in dogs were observed to prevent the progression of left ventricular dysfunction and remodeling rssing.com.
It is important to note that rodents typically require significantly larger doses of psychoactive drugs compared to humans due to their higher metabolic rates. In this context, a 100 mg/kg dose in rodents has been considered a functional equivalent to therapeutic doses in humans, particularly in studies investigating cocaine sensitization uni.lu.
In human clinical trials, this compound has been administered at various doses. For instance, in patients with chronic heart failure exhibiting elevated norepinephrine levels, a 10-day regimen of 40, 80, or 120 mg administered four times daily resulted in reduced norepinephrine and elevated dopamine levels in circulation, with optimal effects observed at the 80 mg and 120 mg doses rssing.com. In a clinical trial for cocaine use disorder, oral this compound was evaluated at doses of 80 mg and 160 mg nih.gov. Another study exploring this compound's activity beyond DBH inhibition administered doses of 6.25 and 12.5 mg/kg for 17 consecutive days uni.lu.
Historical Limitations of DBH Inhibitors
The development of dopamine beta-hydroxylase (DBH) inhibitors has historically been hampered by several significant challenges, leading to a lack of marketing approval for many compounds in this class. A primary limitation has been the poor selectivity and low potency of many early DBH inhibitors, coupled with the occurrence of substantial adverse effects wikipedia.orgmims.com.
Disulfiram (B1670777), an older DBH inhibitor, serves as a notable example of these historical challenges. While Disulfiram has shown some promise in the treatment of cocaine dependence, its mechanism of action involves copper chelation, and its clinical utility is significantly limited by a lack of specificity, potential hepatotoxicity, and poor tolerability nih.govnih.gov.
In contrast, this compound is distinguished as a direct and competitive inhibitor of DBH that does not chelate copper. It exhibits approximately 100 times greater potency than Disulfiram and demonstrates enhanced selectivity over other enzymes nih.govnih.gov. Despite these advancements, the broader class of DBH inhibitors has faced hurdles. Studies have indicated that DBH inhibition, whether pharmacological or genetic, can enhance certain aversive effects associated with cocaine, such as anxiety and paranoia guidetopharmacology.org. Furthermore, genetic polymorphisms in the DBH gene that result in low DBH activity in humans have been linked to higher reported levels of cocaine-induced paranoia uni.luguidetopharmacology.org. A profound deficiency of norepinephrine and epinephrine (B1671497) can also arise from DBH deficiency ctdbase.org.
Advanced Methodologies in Nepicastat Research
Neurochemical Analysis Techniques
Neurochemical analysis is crucial for quantifying the changes in neurotransmitter levels induced by Nepicastat. Two primary techniques are widely utilized: High-Performance Liquid Chromatography (HPLC) with electrochemical detection and microdialysis.
HPLC with Electrochemical Detection for Catecholamine Quantification
High-Performance Liquid Chromatography (HPLC) coupled with electrochemical detection (ECD) is a standard and highly sensitive method for quantifying catecholamines, including norepinephrine (B1679862) (NA), adrenaline (AD), and dopamine (B1211576) (DA), in various biological samples frontiersin.orgnih.govresearchgate.netup.ptfrontiersin.orgresearchgate.netnews-medical.net. This technique involves reverse-phase HPLC for separation, followed by electrochemical detection for precise quantification up.ptfrontiersin.org.
Studies investigating this compound's effects have utilized HPLC-ECD to measure catecholamine levels in plasma and diverse tissues such as the adrenal gland, liver, heart, hippocampus, amygdala, and prefrontal cortex frontiersin.orgnih.govresearchgate.netup.ptfrontiersin.orgresearchgate.netnih.gov. For instance, in a post-traumatic stress disorder (PTSD) mouse model, this compound treatment significantly decreased NA and AD levels in the adrenal gland while concurrently increasing DA levels in the same tissue frontiersin.orgfrontiersin.orgnih.gov. Furthermore, NA levels were observed to decrease in the prefrontal cortex following this compound administration, although no significant changes in catecholamine levels were detected in the hippocampus and amygdala frontiersin.orgup.pt.
The sensitivity of HPLC-ECD makes it particularly suitable for analyzing neurotransmitter levels, which are often present in nanomolar or even picomolar concentrations, especially when combined with microdialysis for small sample volumes news-medical.net.
Table 1: Effects of this compound on Catecholamine Levels in PTSD Mice (Adrenal Gland)
| Catecholamine | Change with this compound Treatment (vs. Vehicle) | Statistical Significance (p-value) | Cohen's d | Source |
| Noradrenaline (NA) | Decreased | 0.0065 | 2.03 | frontiersin.orgup.ptfrontiersin.org |
| Adrenaline (AD) | Decreased | 0.0003 | 3.13 | frontiersin.orgup.ptfrontiersin.org |
| Dopamine (DA) | Increased | < 0.0001 | 4.48 | frontiersin.orgup.ptfrontiersin.org |
Microdialysis for Extracellular Neurotransmitter Measurement
Microdialysis is an invaluable in vivo sampling technique used to collect extracellular fluid from specific brain regions, enabling the direct monitoring of neurotransmitter release in response to various stimuli news-medical.netmdpi.comnews-medical.net. This method involves inserting a microdialysis probe, equipped with a semipermeable membrane, into the desired tissue. A sterile physiological solution is perfused through the probe, allowing small molecules like neurotransmitters to diffuse across the membrane from the extracellular space into the perfusate, which is then collected for analysis mdpi.comnews-medical.net.
In studies involving this compound, microdialysis has been employed in freely moving rats to assess its impact on extracellular catecholamines ebi.ac.uknih.gov. Findings indicate that this compound reduced noradrenaline release in both the medial prefrontal cortex (mPFC) and the nucleus accumbens ebi.ac.uknih.gov. Conversely, it increased dopamine release specifically in the medial prefrontal cortex, but not in the nucleus accumbens ebi.ac.uknih.gov. Notably, this compound also significantly potentiated cocaine- and amphetamine-induced extracellular dopamine accumulation in the mPFC ebi.ac.uknih.gov. This accumulation of dopamine, whether induced by this compound alone or in combination with psychostimulants, was observed to be suppressed by the α2-adrenoceptor agonist clonidine (B47849) ebi.ac.uknih.gov. Research using microdialysis suggests that the enhanced extracellular dopamine observed after this compound administration primarily originates from noradrenergic terminals unica.itnih.gov.
Table 2: Neurotransmitter Modulation by this compound via Microdialysis in Rats
| Brain Region | Neurotransmitter | Effect of this compound | Source |
| Medial Prefrontal Cortex | Noradrenaline | Reduced Release | ebi.ac.uknih.gov |
| Medial Prefrontal Cortex | Dopamine | Increased Release | ebi.ac.uknih.gov |
| Nucleus Accumbens | Noradrenaline | Reduced Release | ebi.ac.uknih.gov |
| Nucleus Accumbens | Dopamine | No change in basal release | ebi.ac.uknih.gov |
Molecular and Genetic Approaches
Molecular and genetic methodologies provide a deeper understanding of this compound's mechanisms of action at the gene and protein levels, as well as the physiological consequences of DBH inhibition.
mRNA Expression Analysis (e.g., Npas4, Bdnf)
Quantitative Polymerase Chain Reaction (qPCR) is a common technique used to analyze mRNA expression levels of specific genes in response to this compound treatment frontiersin.orgnih.govresearchgate.netup.ptnih.govresearchgate.netresearchgate.net. This approach allows researchers to investigate how this compound influences the transcription of genes implicated in neuronal function and memory processes.
Studies have focused on the mRNA expression of neuronal PAS domain protein 4 (Npas4) and brain-derived neurotrophic factor (Bdnf) in the hippocampus frontiersin.orgnih.govresearchgate.netup.ptnih.govresearchgate.net. In a PTSD mouse model, this compound treatment led to a significant increase in both Npas4 and Bdnf mRNA expression in the hippocampus on day 7 post-PTSD induction frontiersin.orgnih.govnih.govresearchgate.net. This upregulation of Npas4, an immediate early gene and transcription factor highly expressed in the adult hippocampus, and Bdnf, a neurotrophic factor, is hypothesized to play a role in the observed decrease in the persistence of traumatic contextual memories following this compound treatment frontiersin.orgnih.govnih.gov.
Table 3: Hippocampal mRNA Expression Changes with this compound Treatment in PTSD Mice
| Gene | Effect of this compound Treatment (vs. Vehicle) | Statistical Significance (p-value) | Cohen's d | Source |
| Npas4 | Increased mRNA Expression | 0.0044 | 2.63 | frontiersin.org |
| Bdnf | Increased mRNA Expression | 0.0450 | 1.61 | frontiersin.org |
Gene Silencing Approaches for DBH
Gene silencing techniques provide a means to specifically reduce or eliminate the expression of the DBH enzyme, thereby mimicking or investigating the effects of pharmacological DBH inhibition. This approach is particularly relevant given that traditional DBH inhibitors have faced challenges in clinical development due to issues such as poor selectivity and side effects ebi.ac.ukwikipedia.org.
One method involves the intracerebroventricular (i.c.v.) administration of neurotoxins, such as anti-DBH-saporin (aDBH-sap), to achieve noradrenergic system ablation unica.itnih.gov. Studies using this technique have shown that in rats with ablated noradrenergic systems, extracellular noradrenaline levels were drastically reduced, while extracellular dopamine levels were significantly increased unica.itnih.gov. When this compound was administered to these denervated rats, its effect on extracellular dopamine was modest compared to its effect in control animals, suggesting that this compound's primary mechanism of action involves inhibiting DBH within noradrenergic terminals unica.itnih.gov. Gene silencing of DBH is considered a potential alternative therapeutic strategy for conditions associated with heightened sympathetic activity ebi.ac.ukwikipedia.org.
Studies in Dopamine Beta-Hydroxylase Knockout (Dbh-/-) Mice
Dopamine beta-hydroxylase knockout (Dbh-/-) mice are genetically engineered models that lack the DBH enzyme, resulting in an absence of norepinephrine and an excess of dopamine in noradrenergic cell groups biorxiv.org. These models are invaluable for dissecting the specific roles of DBH and the balance between dopamine and norepinephrine in various physiological and behavioral processes.
Research in Dbh-/- mice has demonstrated that these animals exhibit reduced contextual fear memory frontiersin.orgup.pt. This deficit can be restored by administering isoprenaline, a β-adrenoceptor agonist, highlighting the importance of noradrenergic signaling in this memory process frontiersin.orgup.pt. Furthermore, drug-naïve Dbh-/- mice have shown hypersensitivity to cocaine-induced locomotion, mirroring the behavior of cocaine-sensitized Dbh+/- mice nih.govresearchgate.net. Crucially, when this compound was administered to Dbh-/- mice, it had no effect on their behavioral responses to cocaine, confirming that this compound's actions are mediated directly through DBH inhibition nih.govresearchgate.netnih.gov.
Pharmacological inhibition of DBH with this compound in Dbh+/- control mice has been shown to phenocopy certain aberrant behaviors observed in Dbh-/- mice. For example, this compound treatment reduced defensive burying and increased grooming in response to predator odor in Dbh+/- mice, similar to the responses seen in Dbh-/- mice. This suggests that the elevation of dopamine, resulting from DBH inhibition, is a necessary factor for the abnormal grooming behavior observed in Dbh-/- mice biorxiv.org. These studies collectively demonstrate that chronic DBH inhibition, whether genetic or pharmacological, significantly impacts behavioral responses, albeit with qualitative differences depending on the inhibition method nih.govresearchgate.net.
Behavioral Paradigms in Animal Models
Rat Gambling Task (rGT) as a Model for Decision-Making
This compound's relevance in the rGT stems from its ability to inhibit dopamine beta-hydroxylase (DBH), thereby increasing dopamine levels and decreasing norepinephrine levels in both peripheral and central tissues mims.comfishersci.nosenescence.infociteab.comciteab.comnih.govnih.govguidetoimmunopharmacology.orgnih.gov. These catecholamines play crucial roles in reward processing, motivation, and decision-making. Studies involving other DBH inhibitors, such as disulfiram (B1670777), have demonstrated that manipulating dopamine and norepinephrine levels can influence choice behavior in the rGT. For instance, disulfiram improved choice behavior in rats exhibiting a "gambling-like" strategy, a change associated with increased striatal dopamine and decreased striatal norepinephrine guidetopharmacology.org. This compound has been noted to reproduce some activities similar to disulfiram, suggesting its potential to influence decision-making by altering the balance of these key neurotransmitters wikidata.org. This compound has been studied in the context of attenuating alcohol-related behaviors in rats, which are often linked to altered decision-making guidetopharmacology.org.
In Vitro Studies
In vitro investigations provide fundamental insights into this compound's molecular interactions and biological activities outside of a living organism. These studies are crucial for characterizing its enzyme inhibition profile and assessing its potential impact on cellular components.
Enzyme Inhibition Assays (IC50 determination)
This compound is characterized as a potent and selective inhibitor of dopamine beta-hydroxylase (DBH) mims.comfishersci.nosenescence.infociteab.comciteab.comnih.govnih.govguidetoimmunopharmacology.orgnih.gov. Its inhibitory potency is quantified by its half-maximal inhibitory concentration (IC50) values, which indicate the concentration required to inhibit 50% of the enzyme's activity. For bovine DBH, this compound demonstrates an IC50 of 8.5 nM, while for human DBH, the IC50 is 9 nM mims.comfishersci.nosenescence.infonih.govnih.govnih.gov. This indicates a high affinity and efficacy in inhibiting the enzyme from both sources.
Furthermore, this compound exhibits a high degree of selectivity, showing negligible affinity (typically >10 µM) for a panel of twelve other enzymes and thirteen neurotransmitter receptors tested mims.comnih.govguidetoimmunopharmacology.orgciteab.comnih.gov. This selectivity is a significant characteristic, minimizing off-target effects.
The R-enantiomer of this compound, known as (R)-Nepicastat HCl (RS-25560-198), has also been evaluated for its DBH inhibitory activity. It was found to be less potent than this compound, with IC50 values of 25.1 nM for bovine DBH and 18.3 nM for human DBH citeab.comnih.gov.
Table 1: this compound and (R)-Nepicastat HCl IC50 Values for Dopamine Beta-Hydroxylase
| Compound | Target Enzyme | IC50 (nM) | Reference |
| This compound | Bovine DBH | 8.5 | mims.comfishersci.nosenescence.infonih.govnih.govnih.gov |
| This compound | Human DBH | 9 | mims.comfishersci.nosenescence.infociteab.comnih.govnih.govguidetoimmunopharmacology.orgnih.gov |
| (R)-Nepicastat HCl | Bovine DBH | 25.1 | citeab.comnih.gov |
| (R)-Nepicastat HCl | Human DBH | 18.3 | citeab.comnih.gov |
Hemolytic Activity Assessment
In vitro assessments of hemolytic activity are crucial for evaluating a compound's potential to damage red blood cells. Studies have shown that this compound is a non-hemolysis-inducing agent wikidata.org. This assessment was conducted using sheep red blood cells, indicating that this compound does not cause significant lysis of these cells under the tested conditions wikidata.org.
Future Directions and Emerging Research Avenues for Nepicastat
Exploration of Novel Therapeutic Indications
Nepicastat's therapeutic potential is being investigated across a diverse range of conditions, moving beyond its initial focus on cardiovascular health. While it was studied as a possible treatment for congestive heart failure, and appeared to be well tolerated wikipedia.orggenome.jpontosight.ai, its development for most indications was discontinued (B1498344) as of October 2024, including for post-traumatic stress disorder (PTSD) where Phase 2 studies did not show effectiveness in relieving symptoms compared to placebo wikipedia.orgebi.ac.ukglobenewswire.com.
However, promising research continues in other areas:
Substance Use Disorders: this compound has shown potential in the treatment of cocaine use disorder by suppressing several cocaine-induced positive subjective effects and is considered a viable pharmacotherapy ebi.ac.uknih.gov. It has also been observed to reduce various alcohol-related behaviors in rats, including daily alcohol intake and the "alcohol deprivation effect" (a model for relapse) nih.gov. Furthermore, it can potentiate the discriminative stimulus effects of cocaine in rats without producing cocaine-like interoceptive stimulus effects on its own, suggesting low abuse liability .
Pain Management: Studies indicate that co-administration of this compound with morphine can enhance morphine-induced analgesic effects and attenuate tolerance development mdpi.comresearchgate.netnih.govnih.gov. This suggests a potential role in improving opioid-based pain therapies and managing opioid-induced side effects.
Neuropsychiatric Disorders: Beyond PTSD, research suggests this compound's influence on neuronal regulation. In mice, it upregulates the transcription of Npas4 and Bdnf genes in the hippocampus, which may contribute to the attenuation of traumatic contextual memories wikipedia.orgebi.ac.ukresearchgate.net. This points to broader implications for disorders involving memory and neuronal plasticity.
Antimicrobial Activity: Intriguingly, this compound has demonstrated weak antimicrobial potency against certain bacterial strains, indicating a potential, albeit minor, biological effect beyond its known enzymatic inhibition mdpi.comresearchgate.netnih.govnih.gov.
Modulation of Parental Behavior: Preclinical studies have shown that this compound can reduce pup-induced c-Fos immunoreactivity in brain regions associated with parental behavior and anxiety, such as the medial preoptic area (MPOA) and medial amygdala (MeA), suggesting a role in modulating social behaviors patsnap.com.
Mechanism Elucidation Beyond DBH Inhibition
This compound's primary mechanism of action involves the potent and selective inhibition of dopamine (B1211576) β-hydroxylase (DBH), the enzyme responsible for converting dopamine (DA) to norepinephrine (B1679862) (NE) wikipedia.orggenome.jpontosight.aiebi.ac.uknih.govfrontiersin.org. This inhibition leads to a decrease in norepinephrine levels and a concomitant increase in dopamine levels in both peripheral and central tissues wikipedia.orgontosight.aiebi.ac.uknih.govfrontiersin.orgsci-hub.seahajournals.orgnih.govresearchgate.netacs.org.
However, recent research has begun to uncover additional mechanisms and biological effects of this compound that extend beyond its direct DBH inhibition:
Acetylcholinesterase Inhibition: this compound has been found to interact with and inhibit acetylcholinesterase activity mdpi.comresearchgate.netnih.govnih.gov. This interaction suggests a potential influence on cholinergic neurotransmission, which could have implications for cognitive functions and other physiological processes.
Gene Expression Modulation: In studies involving mice, this compound has been shown to upregulate the transcription of Npas4 and Bdnf genes in the hippocampus wikipedia.orgebi.ac.ukresearchgate.net. These genes are crucial for neuronal activity, synaptic plasticity, and memory formation, suggesting that this compound may exert its effects, in part, through modulating gene expression related to neuronal regulation and memory attenuation.
Modulation of Dopamine Release Mechanisms: By suppressing noradrenaline synthesis and release, this compound is hypothesized to eliminate the α2-adrenoceptor mediated inhibitory mechanism that typically constrains dopamine release ebi.ac.uknih.govnih.gov. This leads to an enhanced release of dopamine from noradrenergic terminals, particularly in the medial prefrontal cortex, which is a key region involved in reward and motivation ebi.ac.uknih.govnih.gov. This indirect effect on dopamine dynamics represents a significant mechanism beyond simple enzymatic inhibition.
Antimicrobial Properties: While weak, the observed antimicrobial potency against certain bacterial strains suggests that this compound might possess a broader range of biological activities, possibly by impacting enzymatic pathways or membrane-associated proteins in bacteria mdpi.comresearchgate.netnih.govnih.gov.
These findings highlight this compound as a molecule with multifaceted biological effects, suggesting its potential applicability in various pathological conditions that require effective treatment mdpi.comresearchgate.netnih.gov.
Development of Next-Generation DBH Inhibitors
While this compound is recognized as a potent and selective DBH inhibitor , no DBH inhibitor, including this compound, has yet received marketing approval due to challenges such as poor DBH selectivity, low potency, and undesirable side effects, particularly those related to central nervous system (CNS) penetration wikipedia.orgebi.ac.uksci-hub.senih.gov. This compound itself was shown to cross the blood-brain barrier (BBB), leading to elevated dopamine levels in CNS tissues and associated side effects sci-hub.se.
The development of next-generation DBH inhibitors is therefore focused on overcoming these limitations:
Enhanced Selectivity and Potency: Future efforts aim to synthesize novel small molecule inhibitors with optimal specificities and high potency for DBH, minimizing off-target reactions sci-hub.se.
Improved Pharmacokinetic Profiles: A crucial aspect for new DBH inhibitors, especially for peripheral indications like hypertension, is the inability to cross the BBB, thereby avoiding CNS-related side effects sci-hub.senih.gov. Newer inhibitors like etamicastat (B1249725) and zamicastat (B44472) are examples of peripherally active DBH inhibitors that have shown promise in clinical trials for hypertension and heart failure without affecting CNS tissues sci-hub.seacs.orgnih.gov.
Structure-Based and Computer-Aided Drug Design: Rational drug design strategies, including structure-based drug design (SBDD) and computer-aided drug design (CADD), are crucial for identifying and optimizing new DBH inhibitors sci-hub.seahajournals.org. These approaches enable the prediction of binding affinities and the design of molecules with desired properties, such as high cell permeability and BBB impermeability ahajournals.org. For instance, lead molecules with good IC50 values and inability to cross the BBB have been identified through such computational methods ahajournals.org.
Alternative Therapeutic Strategies: Beyond small molecule inhibitors, DBH gene silencing is being explored as a potential alternative for patients with heightened sympathetic activity, offering a different approach to modulating DBH activity wikipedia.orgebi.ac.uk.
The table below provides a comparison of this compound with some next-generation DBH inhibitors regarding their CNS permeability and primary indications.
| Compound | CNS Permeability | Primary Indications Explored (Current Focus) | Current Status (as per search results) |
| This compound | Crosses BBB | Congestive Heart Failure, PTSD, Cocaine Dependence, Alcohol-related behaviors, Pain Management, Parental Behavior | Development discontinued for most indications (as of Oct 2024) wikipedia.org |
| Etamicastat | Does not cross BBB | Hypertension, Cardiac Heart Failure | Clinical trials (peripherally active) sci-hub.se |
| Zamicastat | Does not cross BBB | Cardiovascular Diseases (CVDs), Hypertension | Phase I clinical trials (peripherally active) acs.orgnih.gov |
Integration with Combination Therapies
The integration of this compound with other therapeutic agents represents a significant avenue for enhancing efficacy and broadening its clinical utility. This approach leverages the distinct mechanisms of action of different compounds to achieve synergistic or additive benefits.
Key areas of exploration for combination therapies include:
Pain Management: Co-administration of this compound with morphine has been shown to enhance the analgesic effect of morphine and attenuate the development of morphine-induced tolerance mdpi.comresearchgate.netnih.govnih.gov. This suggests a potential strategy to improve the effectiveness of opioid analgesics while possibly mitigating the development of tolerance, a major challenge in chronic pain management. Future research should evaluate the behavior of this compound regarding its potential interactions with neurotransmitters involved in opioid-induced pain modulation (such as norepinephrine, serotonin, and opioid peptides) using selective antagonists, followed by neurochemical measurements mdpi.com.
Cardiovascular Disorders: In spontaneously hypertensive rats (SHRs), long-term concurrent administration of this compound with a subthreshold dose of enalapril (B1671234) (an ACE inhibitor) produced greater antihypertensive effects than this compound alone sci-hub.seahajournals.orgnih.gov. This highlights the potential for combination therapies to achieve more robust blood pressure control, particularly in conditions characterized by sympathetic overactivation.
Substance Use Disorders: this compound has been found to be safe when co-administered with cocaine and may suppress its positive subjective effects ebi.ac.uknih.gov. Furthermore, this compound can markedly potentiate cocaine- and amphetamine-induced extracellular dopamine accumulation in the medial prefrontal cortex ebi.ac.uknih.govnih.gov. This synergistic effect on dopamine levels, particularly in brain regions associated with reward, could be exploited to develop more effective treatments for psychostimulant addiction.
Neurotransmitter Modulation: The ability of this compound to increase dopamine levels by inhibiting its conversion to norepinephrine suggests its potential in combination with other neurotransmitter modulators. For instance, its effect on dopamine release from noradrenergic terminals, potentially by removing norepinephrine from α2-autoreceptors, could be synergistically combined with agents that target other aspects of dopamine or norepinephrine signaling ebi.ac.uknih.govnih.gov.
These findings underscore the potential of this compound in combination regimens, offering a pathway to address complex physiological and behavioral challenges more effectively.
Advanced Preclinical and Clinical Study Designs
Future research on this compound and next-generation DBH inhibitors will benefit from advanced preclinical and clinical study designs aimed at providing more comprehensive and translatable insights.
Key aspects of these designs include:
Biomarker Identification and Validation: Incorporating the identification and validation of objective biological measures, such as imaging techniques and peripheral biomarkers, will be crucial. This shift aims to complement verbally reported symptoms and provide more reliable indicators of drug efficacy and mechanism of action researchgate.netbioworld.com. For instance, genetic analyses, specifically SNP mapping profiles of the DBH genotype, could help predict individual responses to DBH inhibitor treatment, such as for cocaine dependence nidagenetics.org.
Refined Animal Models: The development and refinement of animal models that accurately mimic human disease phenotypes are essential. For example, refining animal models of PTSD to probe biological phenotypes like sleep disturbances, hippocampal and fear-circuit dysfunction, and inflammation, in addition to behavioral phenotypes, can improve the predictability of drug efficacy from animal models to clinical trials researchgate.net.
Neurochemical Monitoring: Advanced techniques like in vivo microdialysis in freely moving animals allow for real-time monitoring of catecholamine release (dopamine, norepinephrine) in specific brain regions, providing detailed insights into the neurochemical effects of this compound alone and in combination with other substances ebi.ac.uknih.govnih.gov.
Advanced Imaging Techniques: Positron Emission Tomography (PET) studies, utilizing tracers like 11Craclopride, can be employed to explore the mechanism of action of DBH inhibitors by assessing changes in dopaminergic response to psychostimulant stimulation in human subjects anr.fr.
Comprehensive Preclinical Safety and Efficacy Assessment: Before progressing to human trials, lead molecules should undergo rigorous in silico pharmacokinetic analysis to predict properties like cell permeability and BBB penetration ahajournals.org. In vivo evaluation in model systems like C. elegans and D. melanogaster can provide early insights into non-toxic properties ahajournals.org. Furthermore, detailed assessment of cardiovascular parameters, including blood pressure and echocardiography, in relevant animal models like spontaneously hypertensive rats (SHRs), is vital biorxiv.org.
Adaptive and Personalized Clinical Trials: Future clinical trial designs may incorporate adaptive elements, allowing for modifications based on accumulating data, and personalized medicine approaches, using genetic or biomarker profiles to tailor treatment to specific patient populations nidagenetics.org.
These advanced methodologies will facilitate a deeper understanding of this compound's complex pharmacology and accelerate the development of more effective and targeted DBH inhibitors for various therapeutic applications.
Q & A
Q. What is the primary mechanism of action of Nepicastat in modulating catecholamine levels?
this compound selectively inhibits dopamine β-hydroxylase (DBH), the enzyme responsible for converting dopamine (DA) to norepinephrine (NA) in sympathetic nerves. This inhibition reduces NA and adrenaline (AD) levels while increasing DA accumulation in tissues such as the adrenal gland, prefrontal cortex, and plasma. Preclinical studies in mice and dogs demonstrate dose-dependent DBH inhibition, with significant reductions in NA (47–96% across species) and increases in DA .
Q. What experimental models are commonly used to study this compound’s effects on stress-related disorders?
- PTSD models : Mice subjected to electric shock protocols (3 shocks over 7 days) to induce anxiety-like behaviors (e.g., freezing, reduced open-arm exploration in elevated plus maze tests) .
- Hypertension models : Spontaneously hypertensive rats (SHRs) and beagle dogs for assessing cardiovascular and catecholamine modulation .
- Cocaine addiction models : Human clinical trials evaluating safety and subjective responses to intravenous cocaine .
Q. What pharmacokinetic parameters are critical for preclinical dosing of this compound?
In mice, oral administration achieves plasma concentrations of ~10,046 ng/mL 1 hour post-dose, with DBH inhibition observed within 7 days of treatment . Chronic dosing (15 days in dogs) shows peak plasma NA reduction (52%) and DA elevation (646%) by days 6–7, highlighting the need for steady-state pharmacokinetic analysis .
Q. Which behavioral assays validate this compound’s efficacy in anxiety-related disorders?
- Elevated plus maze : Measures time spent in open arms (reduced anxiety-like behavior).
- Open-field test : Assesses locomotor activity (no significant changes, ruling out motor confounds) .
- Freezing behavior : Quantifies PTSD-related contextual fear memory .
Advanced Research Questions
Q. How does this compound’s regional specificity in the brain influence its therapeutic potential for PTSD?
this compound preferentially reduces NA in the prefrontal cortex (critical for memory retrieval) but not in the hippocampus or amygdala. This aligns with the inverted-U model of NA signaling, where moderate NA levels enhance prefrontal function via α2-adrenoceptors, while excess NA impairs it via α1-adrenoceptors. Reduced prefrontal NA in PTSD models correlates with attenuated traumatic memory consolidation .
Q. What methodological considerations are critical when interpreting locomotor activity data in rodent studies?
- Use open-field tests to rule out confounding motor effects (e.g., total distance traveled, center entries).
- In PTSD models, this compound did not alter locomotor activity (p > 0.05 for distance, squares crossed), ensuring anxiety-related behaviors are not artifacts of motor impairment .
Q. How do interspecies differences in DBH inhibition impact translational research?
this compound exhibits stronger DBH inhibition in dogs (88–96% NA reduction in tissues) compared to SHRs (35–47%). These differences may reflect species-specific enzyme expression or drug metabolism, necessitating dose adjustments in preclinical-to-clinical extrapolation .
Q. How should researchers address tissue-specific discrepancies in catecholamine modulation?
- Adrenal gland vs. brain : this compound reduces adrenal NA/AD but increases DA, whereas prefrontal NA decreases without hippocampal changes. This suggests tissue-specific DBH expression or blood-brain barrier permeability .
- Experimental validation : Combine plasma catecholamine assays (HPLC) with tissue-specific DBH activity measurements (e.g., adrenal gland homogenates) .
Q. What are the implications of this compound’s delayed onset of action (4+ hours) for experimental design?
Acute dosing may fail to capture therapeutic effects, as catecholamine changes require chronic administration (7+ days in mice). Behavioral tests should align with pharmacokinetic steady-state timelines .
Q. How can in vitro DBH potency (IC50) guide in vivo dosing strategies?
While in vitro studies show nanomolar-range DBH inhibition, in vivo efficacy in SHRs requires 30 mg/kg oral doses for significant NA reduction. Researchers must account for bioavailability and metabolite activity when translating in vitro data .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
